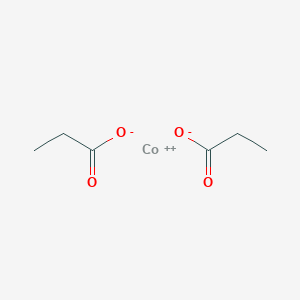![molecular formula C14H30O4 B073751 Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- CAS No. 1559-37-1](/img/structure/B73751.png)
Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-, also known as Triton X-100, is a nonionic surfactant widely used in scientific research. It is a polyethylene glycol ether of octylphenol and has a molecular formula of C34H62O11. Triton X-100 is a versatile reagent that can be used for a variety of applications, including protein solubilization, membrane permeabilization, and cell lysis.
Mécanisme D'action
Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100 is a nonionic surfactant that acts by disrupting the lipid bilayer of cell membranes. It does this by inserting itself into the lipid bilayer, causing it to become more permeable. Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100 also disrupts the hydrogen bonding between proteins and lipids, leading to protein denaturation and solubilization.
Effets Biochimiques Et Physiologiques
Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100 has several biochemical and physiological effects. It is a mild protein denaturant and can be used to solubilize membrane-bound proteins. Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100 also disrupts the lipid bilayer of cell membranes, leading to increased permeability. This can be useful in cell lysis and the isolation of subcellular organelles. However, Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100 can also cause membrane damage and cell death at high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100 has several advantages for lab experiments. It is a versatile reagent that can be used for a variety of applications, including protein solubilization, membrane permeabilization, and cell lysis. It is also relatively mild and does not denature proteins as strongly as other detergents such as SDS. However, Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100 has some limitations. It can interfere with some protein assays, and it can also cause membrane damage and cell death at high concentrations.
Orientations Futures
There are several future directions for Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100 research. One area of interest is the development of new surfactants that are more effective and less toxic than Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100. Another area of interest is the development of new applications for Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100, such as in drug delivery and gene therapy. Additionally, there is ongoing research into the mechanism of action of Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100 and its effects on cell membranes and proteins.
Méthodes De Synthèse
Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100 is synthesized by the reaction of octylphenol with ethylene oxide. The reaction is catalyzed by an alkaline catalyst such as sodium hydroxide. The resulting product is a mixture of polyethylene glycol ethers of octylphenol, with Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100 being the predominant species.
Applications De Recherche Scientifique
Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100 is widely used in scientific research as a nonionic surfactant. It is used for a variety of applications, including protein solubilization, membrane permeabilization, and cell lysis. Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- X-100 is also used as a detergent in the purification of membrane-bound proteins. In addition, it is used in the isolation of subcellular organelles such as mitochondria and lysosomes.
Propriétés
Numéro CAS |
1559-37-1 |
|---|---|
Nom du produit |
Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]- |
Formule moléculaire |
C14H30O4 |
Poids moléculaire |
262.39 g/mol |
Nom IUPAC |
2-[2-[2-(2-ethylhexoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H30O4/c1-3-5-6-14(4-2)13-18-12-11-17-10-9-16-8-7-15/h14-15H,3-13H2,1-2H3 |
Clé InChI |
GSKKPNMVOYDARW-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COCCOCCOCCO |
SMILES canonique |
CCCCC(CC)COCCOCCOCCO |
Autres numéros CAS |
1559-37-1 |
Description physique |
Liquid |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



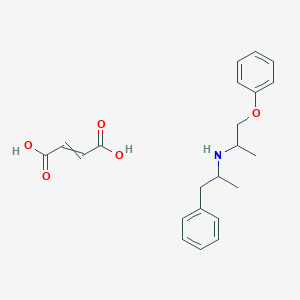
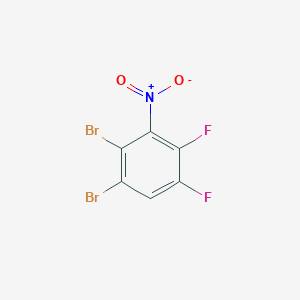
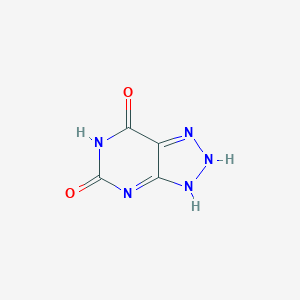
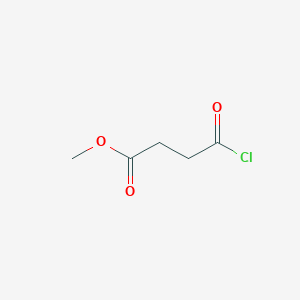
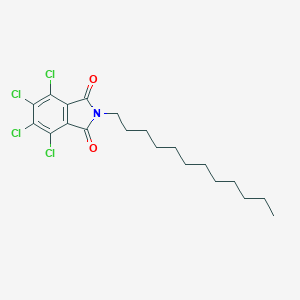


![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)
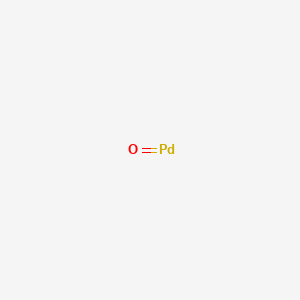
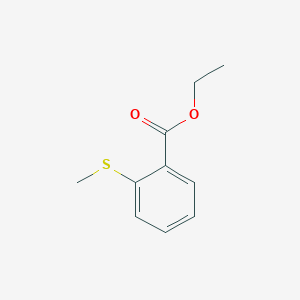
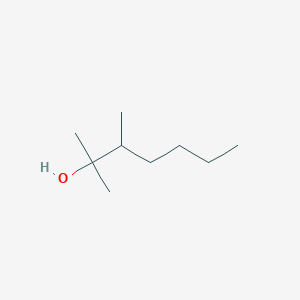

![Diethyl [2-(phenylthio)ethyl]malonate](/img/structure/B73692.png)
